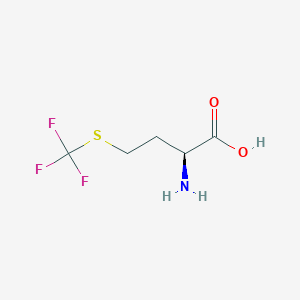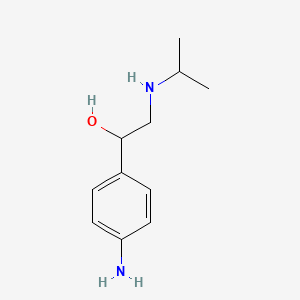
Tocopherols
説明
Tocopherols are a group of organic compounds that belong to the vitamin E family . They are commonly found in plant oils, seeds, nuts, and leafy green vegetables . The term “tocopherol” is derived from the Greek words “tokos” meaning childbirth and “pherein” meaning to bear or carry .
Synthesis Analysis
Tocopherols are synthesized only in photosynthetic organisms, mainly in chloroplast membranes, chromoplasts, and the oil bodies of seeds . Tocopherols are widely distributed in higher plants, whereas tocotrienols occur only in some nonphotosynthetic tissues, such as in certain monocot seeds and latex .
Molecular Structure Analysis
Tocopherols are composed of a chromanol ring and a long hydrocarbon tail . The chromanol ring consists of a phenolic group with a hydroxyl (-OH) functional group and a methyl (-CH3) group . The hydrocarbon tail can vary in length and saturation, resulting in different forms of tocopherols .
Chemical Reactions Analysis
Tocopherols and tocotrienols, collectively known as tocols, are amphipathic and lipid-soluble compounds that are easily oxidized when subjected to heat, light, and alkaline conditions . They consist of a polar chromanol ring and a hydrophobic 16-carbon side chain attached to the ring via the C-2 atom .
Physical And Chemical Properties Analysis
The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols .
科学的研究の応用
Antioxidant Activity
Tocopherols are mainly known for their antioxidant activity . They are considered to be one of the most powerful antioxidants . Their potent antioxidative properties are due to their ability to interact with polyunsaturated acyl groups and scavenge lipid peroxyl radicals and quench reactive oxygen species (ROS), thus protecting fatty acids from lipid peroxidation .
Plant Protection
Tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an antioxidant and as an indicator of stress tolerance in plants . From genetic approaches, it has been revealed that Tocopherols’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling as well .
Anti-Inflammation
Vitamin E, which includes Tocopherols, has been found to act on cellular signaling pathways, effectively combating oxidative stress which benefits for anti-inflammation .
Anti-Cancer
Tocopherol, due to its antioxidant properties, is studied for its use in prevention or treatment in different complex diseases such as cancer .
Cardio Protection
Tocopherols have been studied for their potential benefits in cardiovascular diseases . Their antioxidant properties can help combat oxidative stress, which is beneficial for cardioprotection .
Neuroprotection
Vitamin E, including Tocopherols, has been found to have neuroprotective effects . This is particularly important in the context of neurodegenerative diseases.
Skin Health
Vitamin E, including Tocopherols, has been found to be beneficial for skin health . It can help protect the skin from oxidative stress and inflammation.
Lowering Blood Cholesterol Levels
Phytosterols are well known for their capacity to lower blood cholesterol levels in the human body . While this is not a direct function of Tocopherols, they are often found together in plant-based foods, and therefore, a diet rich in these foods can provide both benefits .
作用機序
- Tocopherols primarily act as free radical scavengers , protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) .
- Precursors for tocopherols come from two metabolic pathways:
- Molecular and cellular effects include protection against oxidative stress, lipid membrane stability, and prevention of chronic diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
将来の方向性
Future directions should focus on further investigating how γ-TT and δ-TT (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs . These studies should be carried out in vitro, and promising results and combinations should then be assessed in in vivo experiments and finally in clinical trials .
特性
IUPAC Name |
2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDXNHFTDJVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044075 | |
| Record name | gamma-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tocopherols | |
CAS RN |
7616-22-0, 1406-66-2 | |
| Record name | DL-γ-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tocopherols | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TOCOPHEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are tocopherols and why are they important?
A: Tocopherols are a class of organic chemical compounds, many of which have vitamin E activity. This means they function as antioxidants, protecting cells from damage caused by free radicals. [] []
Q2: Can you elaborate on the antioxidant mechanism of tocopherols?
A: Tocopherols, particularly α-tocopherol, are efficient scavengers of alkoxyl and peroxyl radicals, effectively inhibiting lipid peroxidation. [] They play a crucial role in protecting cell membranes from damage caused by reactive oxygen species (ROS), such as in photoinhibition and other photooxidative stresses in plants. [] [] This antioxidant activity is also observed in food products, where tocopherols help to extend the shelf-life by preventing oxidation of lipids. []
Q3: What are the different types of tocopherols?
A: There are four main types of tocopherols, designated as α, β, γ, and δ. These isomers differ in the number and position of methyl groups on their chromanol ring structures. [] Their biological and antioxidative activity vary depending on their specific structure. []
Q4: Are all tocopherols equally effective antioxidants?
A: Different tocopherols exhibit varying levels of antioxidant activity. While α-tocopherol is often considered the most potent in terms of vitamin E activity, recent research suggests that γ-tocopherol may be a more effective preventative agent against certain cancers and myocardial infarction. [] Interestingly, α-tocopherol supplementation can deplete γ-tocopherol levels in the body, highlighting the importance of considering the balance of tocopherol isomers for optimal health benefits. []
Q5: You mentioned that tocopherols are found in vegetable oils. Can you give specific examples?
A: Yes, various edible plant oils are rich sources of tocopherols. Soybean oil, for example, contains significant amounts of tocopherols, primarily γ-tocopherol. [] Sesame oil is known for its high stability against oxidative deterioration, partly attributed to the presence of tocopherols, as well as lignans in its unsaponifiable fraction. []
Q6: How does food processing affect the tocopherol content of oils?
A: Various processing steps, like neutralization, bleaching, and deodorization, can lead to a reduction in tocopherol content in oils. [] Deodorization, in particular, has been shown to cause significant loss of tocopherols. []
Q7: Can you explain how tocopherols are analyzed and quantified in various matrices?
A: Several analytical methods have been developed to measure tocopherol content. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with various detection methods like photodiode array detection (HPLC-DAD) [], fluorescence detection (HPLC-FLD) [], or mass spectrometry (HPLC-MS) []. Gas chromatography coupled with mass spectrometry (GC-MS) is also used for analyzing tocopherols and their oxidation products. [, ] These methods allow for the separation and quantification of different tocopherol isomers in complex samples like oils, foods, and biological samples.
Q8: Besides their antioxidant properties, do tocopherols have other biological activities?
A: Yes, emerging research suggests that tocopherols may have other biological activities beyond their antioxidant functions. For instance, they have been shown to potentially inhibit cancer stem cells in breast cancer models. []
Q9: Can tocopherols interact with other antioxidants in biological systems?
A: Yes, research indicates that tocopherols can interact with other antioxidant compounds. One study found that sesame lignans (sesamin and sesamolin) had a sparing effect on tocopherols, increasing their bioavailability in rats. [] This suggests a potential synergistic effect between lignans and tocopherols, leading to enhanced antioxidant protection.
Q10: What about the potential of tocopherols in protecting against lipid oxidation in specific biological processes?
A: Recent studies suggest that tocopherols and tocotrienols can effectively prevent lipoxygenase-driven phospholipid oxidation in a process known as ferroptosis. [] This is particularly relevant because ferroptosis, a newly discovered form of regulated cell death, is characterized by iron-dependent lipid peroxidation. The ability of tocopherols and tocotrienols to bind to the catalytic site of lipoxygenases and suppress their activity presents a potential new mechanism of action for vitamin E in protecting against ferroptosis, independent of its classic radical scavenging activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
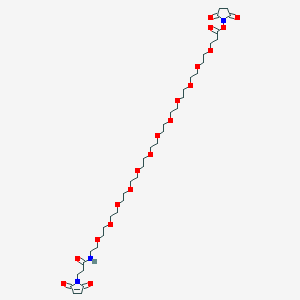
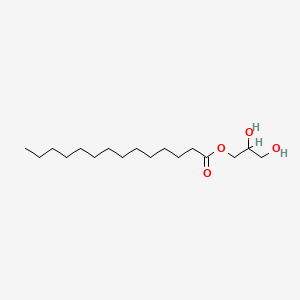
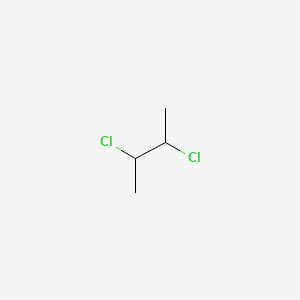
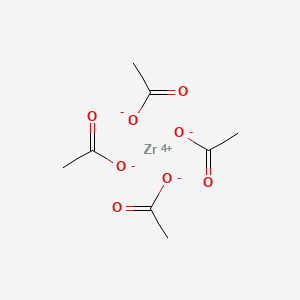



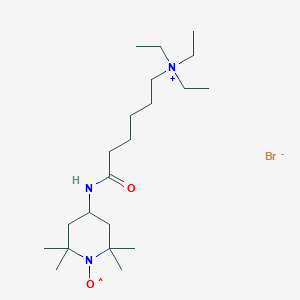

![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)
